molecular formula C22H17ClN2 B1682451 1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole CAS No. 289905-88-0

1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole

Cat. No. B1682451
M. Wt: 344.8 g/mol
InChI Key: KBFUQFVFYYBHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole” is also known as Clotrimazole . It is a broad-spectrum antimycotic drug mainly used for the treatment of Candida albicans and other fungal infections . It is a synthetic compound and is widely used in pharmacology .


Synthesis Analysis

The synthesis of Clotrimazole has been done in five steps . The process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid .


Molecular Structure Analysis

The molecular formula of Clotrimazole is C22H17ClN2, and its molecular weight is 344.8 g/mol . It contains four aromatic rings bonded to a tetrahedral (sp3 hybridized) carbon atom .


Chemical Reactions Analysis

Clotrimazole interacts with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) phospholipid vesicles . The transition temperature decreases progressively as the concentration of Clotrimazole increases .


Physical And Chemical Properties Analysis

The molecular weight of Clotrimazole is 344.8 g/mol . It is a secondary alcohol and a member of benzyl alcohols .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The structural and molecular characteristics of compounds related to 1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole are a focus in crystallography. For instance, compounds like 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one have been studied for their crystal structure, showcasing dihedral angles and hydrogen bonding patterns, which contribute to understanding molecular interactions and stability (Shahani et al., 2010).

Corrosion Inhibition

  • Pyrazole derivatives, such as those related to 1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole, have been applied as corrosion inhibitors. A study involving quinoxaline derivatives including 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole (CPTQ) showed significant corrosion inhibition efficiency, highlighting the potential use of these compounds in protecting metals in corrosive environments (Saraswat & Yadav, 2020).

Fluorescence and Dye Applications

  • Pyrazoline compounds, related to 1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole, have been synthesized for use as organic fluorescent dyes. These compounds exhibit significant shifts in fluorescence emission spectra based on the solvent's polarity, indicating potential applications in dye and pigment industries (Bai et al., 2007).

Biological Activities

  • The biological activities of pyrazole derivatives are a subject of extensive research. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising antimicrobial and anticancer properties, underscoring the therapeutic potential of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization

  • The synthesis and characterization of pyrazole derivatives are crucial for understanding their properties and potential applications. Studies involving the synthesis of new (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives, for instance, provide insights into novel synthetic methods and the evaluation of their biological activities (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

Safety And Hazards

Clotrimazole is a very well-tolerated product with few side effects, although there is some drug resistance appearing among immunocompromised patients .

Future Directions

Clotrimazole has become a drug of interest against several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce Clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .

properties

IUPAC Name

1-[(2-chlorophenyl)-diphenylmethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-15-8-7-14-20(21)22(25-17-9-16-24-25,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFUQFVFYYBHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349650
Record name TRAM-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole

CAS RN

289905-88-0
Record name TRAM-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-Chlorophenyl)dipenylmethyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole
Reactant of Route 2
1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole
Reactant of Route 3
1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole
Reactant of Route 4
1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole
Reactant of Route 5
1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole
Reactant of Route 6
1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.